2-Isopropyl-2-methyloxirane
Overview
Description
2-Isopropyl-2-methyloxirane is an organic compound with the molecular formula C6H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as 2-methyl-2-(1-methylethyl)oxirane and 2,3-dimethyl-1,2-epoxybutane . It is characterized by its unique structure, which includes an oxirane ring substituted with isopropyl and methyl groups.
Mechanism of Action
Biochemical Pathways
A related compound, isoprene-derived β-epoxydiols (β-iepox), has been studied . In the gas phase under low-nitric-oxide (NO) conditions, the addition of the atmospheric hydroxyl radical (OH) followed by rapid addition of O2 yields isoprene-derived hydroxyperoxyl radicals . The major sink (> 90%) for the peroxyl radicals is a sequential reaction with the hydroperoxyl radical (HO2), OH, and O2, which is then followed by the elimination of OH to yield a mixture of cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-IEPOX) .
Result of Action
It is known that isoprene-derived β-epoxydiols (β-iepox) are rapidly taken up into acidic aerosols to form secondary organic aerosol (soa) . IEPOX-derived SOA makes a significant mass contribution to fine particulate matter (PM2.5), which is known to be a major factor in climate forcing as well as adversely affecting respiratory and cardiovascular systems of exposed populations .
Action Environment
It is known that the formation of isoprene-derived β-epoxydiols (β-iepox) is influenced by low-nitric-oxide (no) conditions in the gas phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-2-methyloxirane can be synthesized through various methods. One common method involves the reaction of 2,3-dimethyl-1-butene with a peracid, such as 3-chlorobenzenecarboperoxoic acid, in dichloromethane at ambient temperature. This reaction typically yields the desired oxirane compound with a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the protection and deprotection of functional groups, as well as purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to open the oxirane ring and introduce new functional groups.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted oxiranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isopropyl-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Isopropyl-2-methyloxirane can be compared with other similar oxirane compounds, such as:
2-Methyloxirane: Lacks the isopropyl group, making it less sterically hindered.
2,3-Dimethyloxirane: Has two methyl groups on the oxirane ring, leading to different reactivity and properties.
2-Methyl-2-(1-methylethyl)oxirane: Another name for this compound, highlighting its structural uniqueness.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-methyl-2-propan-2-yloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATXAMXFNMUGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880710 | |
Record name | oxirane, 2-methyl-2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72221-03-5 | |
Record name | 2-Methyl-2-(1-methylethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72221-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-2-methyloxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072221035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | oxirane, 2-methyl-2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-2-methyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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